3-Fluorophenyl 4-amino-2-hydroxybenzoate
Description
3-Fluorophenyl 4-amino-2-hydroxybenzoate is a fluorinated aromatic ester featuring a benzoate backbone substituted with hydroxyl (-OH), amino (-NH₂), and 3-fluorophenyl groups. Its structure combines hydrogen-bonding functionalities (OH and NH₂) with a hydrophobic 3-fluorophenyl moiety, which may influence its physicochemical properties and biological interactions.
Properties
CAS No. |
56356-26-4 |
|---|---|
Molecular Formula |
C13H10FNO3 |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
(3-fluorophenyl) 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C13H10FNO3/c14-8-2-1-3-10(6-8)18-13(17)11-5-4-9(15)7-12(11)16/h1-7,16H,15H2 |
InChI Key |
QRNUATLRESRSHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC(=O)C2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorophenyl 4-amino-2-hydroxybenzoate typically involves a multi-step process. One common method is the esterification of 3-fluorophenol with 4-amino-2-hydroxybenzoic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and typically requires heating to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Fluorophenyl 4-amino-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-fluorophenyl 4-amino-2-oxo-benzoate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluorophenyl 4-amino-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-Fluorophenyl 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Structural Analogs with Fluorophenyl and Hydroxy/Amino Groups
4-Amino-5-(3-Fluorophenyl)-2H-1,2,4-Triazole-3-Thione (Compound 1)
- Structure: Contains a triazole ring instead of a benzoate ester, with a 3-fluorophenyl group and amino substituents.
- Synthesis : Produced via fusion of 3-fluorobenzoic acid and thiocarbohydrazide (85% yield) .
- Activity : Serves as a precursor for antimicrobial Schiff and Mannich bases, exhibiting significant biological activity .
Fluorinated Hydroxybenzaldehydes and Acetophenones
- Examples: 3-Fluoro-2-hydroxybenzaldehyde (CAS 394-50-3) 5′-Fluoro-2′-hydroxyacetophenone (CAS 394-32-1)
- Structure : Aldehyde/ketone groups replace the benzoate ester, with fluorine and hydroxyl groups in varying positions.
- Properties : These compounds exhibit distinct solubility and reactivity due to the electron-withdrawing fluorine atom and hydrogen-bonding capacity of the hydroxyl group. For instance, ortho-substituted derivatives (e.g., 2-hydroxy) may show stronger intramolecular hydrogen bonding, reducing solubility in polar solvents .
4-Fluorobenzoate Esters
- Example : 2-(4-Ethylphenyl)-2-oxoethyl 4-fluorobenzoate (CAS 524042-93-1)
- Structure : Shares the 4-fluorobenzoate moiety but differs in the ester substituent (oxoethyl vs. 3-fluorophenyl in the target compound).
- Applications : Such esters are often explored in pesticide formulations, where the fluorinated aromatic group enhances lipid membrane penetration .
Physicochemical Properties
Hydrophobicity and Interaction Energy
- 4-Amino-2-Hydroxybenzoate in Flotation: In mineral processing, mixtures containing 4-amino-2-hydroxybenzoate exhibit lower selectivity compared to erucate and oleate due to weaker adsorption on calcium-rich surfaces. This suggests that amino and hydroxyl groups alone are insufficient for strong hydrophobic interactions, requiring additional nonpolar groups (e.g., long alkyl chains) for efficacy .
Hydrogen-Bonding Patterns
- Crystal Packing: Hydrogen-bonding networks in benzoates and triazoles are critical for stability. For example, the hydroxyl and amino groups in the target compound may form intermolecular bonds similar to those in Etter’s graph-set analysis, stabilizing crystalline phases .
- Contrast with Aldehydes : Fluorinated hydroxybenzaldehydes (e.g., 3-Fluoro-4-hydroxybenzaldehyde) may exhibit weaker hydrogen bonding due to competing resonance effects from the aldehyde group .
Antimicrobial Activity
- Triazole Derivatives: Schiff bases derived from Compound 1 show notable antimicrobial activity, attributed to the triazole ring’s ability to disrupt microbial enzymes .
- Target Compound Potential: While unconfirmed, the amino and hydroxyl groups in 3-fluorophenyl 4-amino-2-hydroxybenzoate may similarly interact with bacterial targets, though ester lability could reduce efficacy compared to triazoles.
Flotation and Material Science
- 4-Amino-2-Hydroxybenzoate: Used in nanoscale flotation reagents but outperformed by carboxylate-rich compounds like erucate due to weaker surface adhesion .
- Fluorophenyl Esters: The 3-fluorophenyl group’s hydrophobicity could enhance adsorption in non-aqueous systems, though this remains speculative without direct data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
